2-(2-Chlorophenyl)-5-methylbenzoic acid, 95%
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Overview
Description
2-(2-Chlorophenyl)-5-methylbenzoic acid, also known as 2-Chloro-5-methylbenzoic acid (CMA), is a widely used organic compound in the scientific and pharmaceutical industries. It is a white crystalline solid with a melting point of 173-174°C, and is soluble in many organic solvents. CMA is a versatile compound, with a variety of uses in both laboratory and industrial settings.
Scientific Research Applications
CMA has a variety of uses in scientific research. It is commonly used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used in the synthesis of polymers, as a catalyst in organic reactions, and as a reagent in analytical chemistry. CMA has also been used in the synthesis of biologically active compounds, such as antiviral agents and anti-cancer drugs.
Mechanism of Action
CMA is an organic compound with a variety of chemical and physical properties. It is a relatively weak acid, and is capable of forming hydrogen bonds with other molecules. This allows it to interact with a variety of substrates, and to catalyze a variety of organic reactions. CMA can also act as a proton donor, and can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
CMA is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds which have been studied for their potential biological effects. For example, CMA has been used in the synthesis of antiviral agents and anti-cancer drugs, and has been found to have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
CMA has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. It is also soluble in many organic solvents, making it easy to work with. On the other hand, CMA is a relatively weak acid, and has limited solubility in water. This can limit its use in certain experiments.
Future Directions
As CMA is a versatile organic compound, there are a variety of potential future directions for its use. It could be used in the synthesis of a variety of dyes, pharmaceuticals, and other organic compounds. It could also be used to synthesize polymers, or as a catalyst in organic reactions. Additionally, CMA could be used to synthesize biologically active compounds, such as antiviral agents and anti-cancer drugs. Finally, CMA could be used in analytical chemistry, or as a reagent in organic reactions.
Synthesis Methods
CMA is most commonly synthesized through a reaction between 2-chlorobenzoic acid and 5-methylbenzoic acid, using a base such as potassium hydroxide to catalyze the reaction. The reaction is carried out in a solvent, typically ethanol or methanol, and yields CMA as a white solid. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for laboratory and industrial settings.
properties
IUPAC Name |
2-(2-chlorophenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-7-10(12(8-9)14(16)17)11-4-2-3-5-13(11)15/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXREKRKIUWDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689527 |
Source
|
Record name | 2'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-56-6 |
Source
|
Record name | 2'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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